![molecular formula C12H11N5 B1387816 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1092352-88-9](/img/structure/B1387816.png)

1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Vue d'ensemble

Description

The compound “1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a pyridine derivative . Pyridine derivatives are of special interest due to their solubility . They play a vital role in progressive drug design and discovery .

Synthesis Analysis

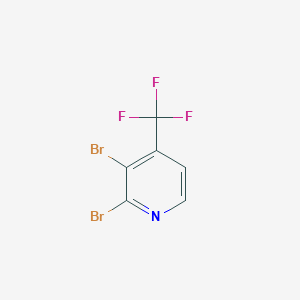

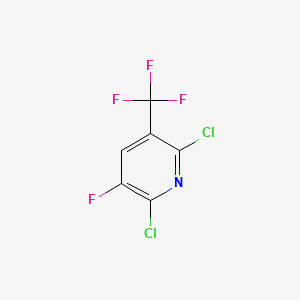

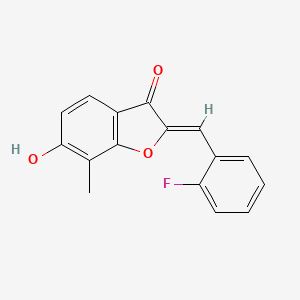

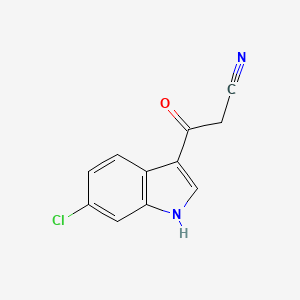

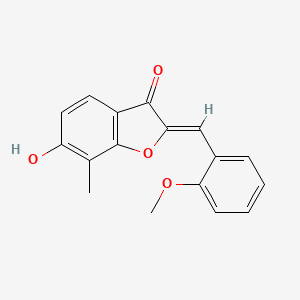

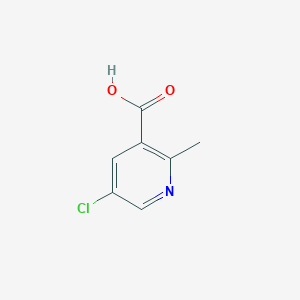

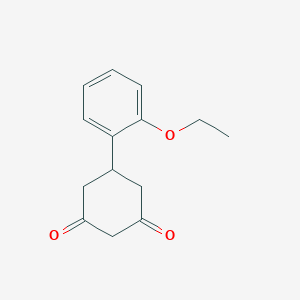

Pyridine derivatives are synthesized through various methods. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported .Applications De Recherche Scientifique

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines, with 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine serving as a key intermediate . These amides have significant biological and therapeutic value, often used in organic compounds, polymers, natural products, and pharmaceuticals .

Development of Anti-Fibrotic Drugs

The compound’s derivatives have been studied for their anti-fibrotic activities, particularly against immortalized rat hepatic stellate cells (HSC-T6) . Some derivatives have shown promising results, outperforming known anti-fibrotic drugs like Pirfenidone, indicating potential for development into novel anti-fibrotic medications .

Construction of Heterocyclic Compound Libraries

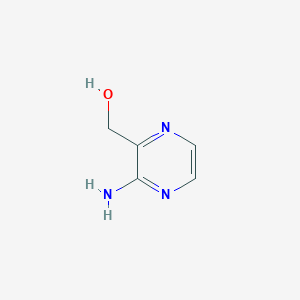

In medicinal chemistry, the construction of novel heterocyclic compounds is crucial. The pyrimidine moiety, which is part of the compound’s structure, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities .

Pharmacophore in Drug Design

Aminopyridines, such as 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine , serve as pharmacophores for many molecules with significant biological and therapeutic value. They are central to the design of privileged structures in drug discovery .

Synthesis of Imidazo[1,2-a]pyridines

The compound is also used in the synthesis of imidazo[1,2-a]pyridines, which have varied medicinal applications. These include serving as intermediates in the synthesis of more complex pharmaceutical molecules .

Research on Anti-Microbial and Anti-Viral Agents

Derivatives of the compound have been explored for their antimicrobial and antiviral properties. This research is part of a broader effort to find new treatments for infectious diseases .

Orientations Futures

The future directions for the research and development of pyridine derivatives are promising. There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mécanisme D'action

Target of Action

Similar compounds have been found to target the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

Compounds with similar structures have been found to inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .

Biochemical Pathways

The compound likely affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. Inhibition of this pathway can lead to reduced tumor growth and proliferation .

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, is often used to assess the bioavailability of similar compounds .

Result of Action

The compound has shown remarkable antiproliferative activities against certain cell lines, such as SW620 and HeLa cells . This suggests that it could potentially be used in the treatment of certain types of cancer.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the environment could potentially influence the compound’s action.

Propriétés

IUPAC Name |

1-methyl-6-pyridin-2-ylpyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-17-12-8(11(13)16-17)5-6-10(15-12)9-4-2-3-7-14-9/h2-7H,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALFPMUYRFNBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=N2)C3=CC=CC=N3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387733.png)

![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)

![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)

![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)